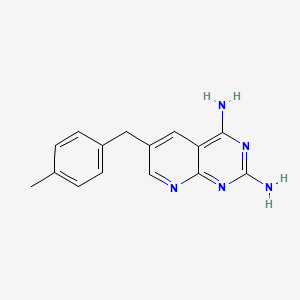
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Pyridopyrimidines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 4-methylbenzylamine. This reaction is often carried out in the presence of a reducing agent such as Raney Nickel in acetic acid . The reaction conditions include heating the mixture to a specific temperature to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine-2,4-dione derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,4-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.
Uniqueness
6-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in the development of targeted cancer therapies .
Propriétés
Numéro CAS |
20739-16-6 |
|---|---|
Formule moléculaire |
C15H15N5 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
6-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H15N5/c1-9-2-4-10(5-3-9)6-11-7-12-13(16)19-15(17)20-14(12)18-8-11/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20) |
Clé InChI |
CFLSAJLFPXCBOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
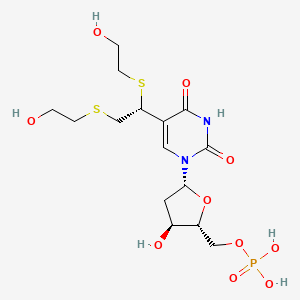
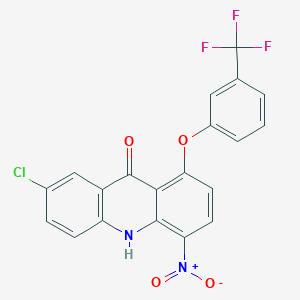
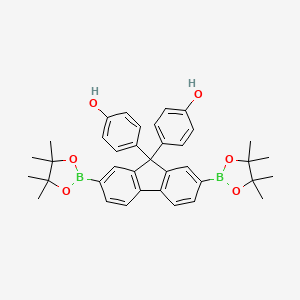

![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)

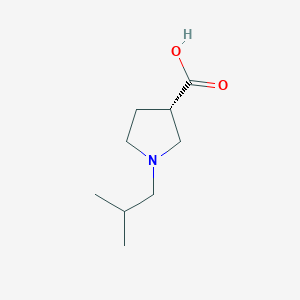

![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938142.png)


